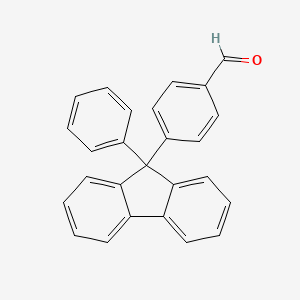

4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde

Description

Contextualization within Phenylfluorene and Benzaldehyde (B42025) Chemistry Research

The study of 4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde is deeply rooted in the rich chemistries of its constituent parts: phenylfluorene and benzaldehyde. Phenylfluorene derivatives are renowned for their high thermal stability and excellent charge-transporting capabilities, which are critical for applications in organic electronics. The introduction of a phenyl group at the 9-position of the fluorene (B118485) core enhances the molecule's steric hindrance, which can prevent intermolecular aggregation and improve the performance of organic light-emitting diodes (OLEDs).

Benzaldehyde and its derivatives are versatile intermediates in organic synthesis, known for their reactivity in a wide array of chemical transformations, including Wittig reactions, aldol (B89426) condensations, and the formation of Schiff bases. The aldehyde group in this compound provides a reactive handle for further functionalization, allowing for the construction of larger, more complex π-conjugated systems.

Significance of the Fluorene Moiety in π-Conjugated Systems Research

The fluorene moiety is a cornerstone in the design of π-conjugated materials for several reasons. Its rigid and planar structure facilitates efficient π-electron delocalization, which is essential for charge transport. Furthermore, the C9 position of the fluorene ring can be readily functionalized, allowing for the tuning of the molecule's electronic properties and solubility. This versatility has led to the widespread use of fluorene derivatives in a variety of organic electronic devices. The incorporation of fluorene units into polymers and small molecules can lead to materials with high fluorescence quantum yields and good charge carrier mobilities. researchgate.net

The substitution at the C9 position is a critical strategy to prevent the formation of undesirable long-wavelength emission in fluorene-based materials, which can arise from aggregation or the formation of ketone defects. The bulky phenyl group in this compound serves this purpose effectively, ensuring the stability and purity of the material's emission color.

Overview of Research Trajectories for Aryl-Substituted Fluorene Derivatives

Research into aryl-substituted fluorene derivatives is a vibrant and rapidly evolving field. A significant focus of this research is the development of new materials for high-performance OLEDs. Scientists are exploring how the nature and position of aryl substituents on the fluorene core influence the photophysical and electrochemical properties of the resulting materials. For instance, the introduction of electron-donating or electron-accepting groups can be used to tune the HOMO and LUMO energy levels, thereby controlling the emission color and charge injection properties.

Another key research direction is the synthesis of fluorene-based polymers for use in organic solar cells and field-effect transistors. The ability to create well-defined, solution-processable polymers is crucial for the large-scale, low-cost fabrication of these devices. Aryl-substituted fluorenes are attractive building blocks for such polymers due to their excellent processability and robust performance. The development of novel synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, has greatly expanded the library of accessible aryl-substituted fluorene derivatives and continues to drive innovation in this area. researchgate.net

Structure

3D Structure

Propriétés

Formule moléculaire |

C26H18O |

|---|---|

Poids moléculaire |

346.4 g/mol |

Nom IUPAC |

4-(9-phenylfluoren-9-yl)benzaldehyde |

InChI |

InChI=1S/C26H18O/c27-18-19-14-16-21(17-15-19)26(20-8-2-1-3-9-20)24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-18H |

Clé InChI |

HOJFQNOHOZZVJO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)C=O |

Origine du produit |

United States |

Synthetic Methodologies for 4 9 Phenyl 9h Fluoren 9 Yl Benzaldehyde and Its Structural Analogues

Strategies for Constructing the 9-Phenyl-9H-fluoren-9-yl Scaffold

The creation of the 9,9-disubstituted fluorene (B118485) core is a critical step that requires precise control over C-C bond formation at the C9 position. This position is known for its acidity (pKa ≈ 22.6 in DMSO), which facilitates deprotonation to form the nucleophilic fluorenyl anion. wikipedia.org Various synthetic approaches exploit this reactivity or employ modern catalytic methods.

Palladium catalysis has become a powerful tool for the functionalization of aromatic systems, including fluorene and its derivatives. These methods facilitate the formation of C-C bonds under relatively mild conditions and with high functional group tolerance. nih.govnih.gov While direct palladium-catalyzed phenylation at the C9 position is one possible route, more common strategies involve building the fluorene ring system itself or functionalizing a pre-existing fluorene core.

Palladium-catalyzed annulation reactions, for instance, can be used to construct the fluorenone core, a common precursor to fluorene derivatives. nih.gov One such method involves the annulation of in-situ generated arynes by 2-haloarenecarboxaldehydes in the presence of a palladium catalyst, providing an efficient route to substituted fluoren-9-ones. nih.gov Similarly, the palladium-catalyzed annulation of arynes by ortho-halostyrenes can yield 9-fluorenylidene derivatives, which are closely related structures. nih.gov Furthermore, palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reactions have been developed for the synthesis of fluorene-9-carboxamides, demonstrating the utility of this approach in creating functionalized C9-substituted fluorenes. nih.govresearchgate.net These methods highlight the versatility of palladium catalysis in constructing the fundamental fluorene framework, which can then be further elaborated to the desired 9-phenyl-9H-fluoren-9-yl scaffold.

Table 1: Examples of Palladium-Catalyzed Reactions in Fluorene Synthesis

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Ref. |

|---|---|---|---|---|

| Annulation | 2-Haloarenecarboxaldehyde, Aryne precursor | Pd(dba)₂, P(o-tol)₃, CsF | Fluoren-9-one | nih.gov |

| Annulation | ortho-Halostyrene, Aryne precursor | Pd(dba)₂, dppm, CsF | 9-Fluorenylidene | nih.gov |

An alternative to nucleophilic substitution at the C9 position involves the generation of highly reactive electrophilic fluorenyl cations. In superacidic media, such as triflic acid (CF₃SO₃H), aromatic ketones can undergo condensation and cyclization to form superelectrophilic fluorenyl dications. nih.gov These reactive intermediates can then participate in electrophilic aromatic substitution (SEAr) reactions with carbon nucleophiles like benzene (B151609). nih.gov This process directly installs an aryl group, such as phenyl, onto the fluorene scaffold, providing a direct route to diarylfluorenes and related structures. nih.gov The reaction is initiated by the protonation of a precursor ketone, leading to a dicationic species that is highly electrophilic and readily undergoes ring closure and subsequent reaction with an arene. nih.gov

This methodology offers a distinct pathway that complements base-mediated nucleophilic approaches. The reaction conditions are harsh, requiring superacidic solutions, but they enable the formation of the C-C bond through an electrophilic mechanism.

A robust and widely used strategy for accessing the 9-phenyl-9H-fluoren-9-yl scaffold involves the use of 9-bromo-9-phenylfluorene (B18599) as a key intermediate. orgsyn.orgsigmaaldrich.com This compound serves as an excellent electrophile for reactions with a wide range of nucleophiles.

The synthesis of 9-bromo-9-phenylfluorene itself can be achieved through several methods. A common laboratory preparation starts from fluorenone, which is treated with a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium (B1222949) to form 9-phenyl-9-fluorenol. orgsyn.org This tertiary alcohol is then converted to the target bromide upon treatment with hydrobromic acid or acetyl bromide. orgsyn.orgchemicalbook.com Alternative syntheses include the direct bromination of 9-phenylfluorene using N-bromosuccinimide (NBS) or bromine in carbon disulfide. orgsyn.org

Once obtained, 9-bromo-9-phenylfluorene can react with an appropriate aryl nucleophile, such as a Grignard reagent or an organolithium species derived from 4-bromobenzaldehyde (B125591) (suitably protected), to form the desired carbon-carbon bond at the C9 position. This approach provides a convergent and reliable method for constructing the complete 4-(9-phenyl-9H-fluoren-9-yl) skeleton before the final aldehyde functionality is revealed.

Table 2: Synthetic Routes to 9-Bromo-9-phenylfluorene

| Starting Material | Reagents | Product | Ref. |

|---|---|---|---|

| Fluorenone | 1. Phenylmagnesium bromide or Phenyllithium; 2. HBr or Acetyl Bromide | 9-Bromo-9-phenylfluorene | orgsyn.org |

| 9-Phenylfluorene | N-Bromosuccinimide (NBS) | 9-Bromo-9-phenylfluorene | orgsyn.org |

Incorporation of the Benzaldehyde (B42025) Functionality

With the 9-phenyl-9H-fluoren-9-yl scaffold established, the final step is the introduction of the aldehyde group onto the appended phenyl ring, specifically at the para-position.

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). nrochemistry.comjk-sci.com This combination forms an electrophilic chloroiminium salt. cambridge.org

In the context of synthesizing 4-(9-phenyl-9H-fluoren-9-yl)benzaldehyde, the substrate would be 9-phenyl-9-phenyl-9H-fluorene. The fluorenyl group acts as an electron-donating substituent, activating the attached phenyl ring towards electrophilic aromatic substitution. This activation would direct the incoming electrophilic Vilsmeier reagent to the ortho and para positions. Due to the significant steric hindrance imposed by the bulky 9-phenyl-9H-fluoren-9-yl group, substitution at the para position is strongly favored. jk-sci.com The initial electrophilic attack yields an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to afford the final aldehyde product. organic-chemistry.orgjk-sci.com

Table 3: Vilsmeier-Haack Reaction Overview

| Reaction | Substrate Type | Reagents | Intermediate | Product | Ref. |

|---|

Condensation reactions provide an alternative pathway for integrating the aldehyde functionality. These reactions typically involve the formation of a C=C or C=N double bond. While less direct than formylation for producing an aryl aldehyde, they are fundamental in modifying fluorene systems. For instance, the condensation of fluorene itself with benzaldehyde, catalyzed by a base, is a key step in the synthesis of 9-monoalkylated fluorenes, proceeding through a 9-alkylidenefluorene intermediate. researchgate.net

A more relevant strategy would involve a Wittig-type reaction, a well-known condensation method. One could start with 9-phenyl-9-(4-bromophenyl)-9H-fluorene. After conversion of the bromo group to a phosphonium (B103445) salt, a Wittig reaction with a suitable formaldehyde (B43269) equivalent could, in principle, install the vinyl group, which could then be cleaved oxidatively to the aldehyde. However, a more direct approach involves using pre-functionalized building blocks. For example, a condensation reaction could be envisioned between a nucleophilic fluorenyl anion and a protected 4-formylphenyl halide, although this falls more under the precursor strategies discussed in section 2.1.3. The synthesis of 9-fluorenylidenes from 9H-fluoren-9-one derivatives via the Wittig reaction is a well-established condensation method in fluorene chemistry, highlighting the utility of this reaction class. nih.gov

Molecular Design and Derivatization Studies of 4 9 Phenyl 9h Fluoren 9 Yl Benzaldehyde

Rational Design Principles for Modulating Electronic and Optical Properties

The targeted modulation of the electronic and optical characteristics of 4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde derivatives is guided by established principles of physical organic chemistry. These principles focus on manipulating the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which govern the material's behavior in optoelectronic devices.

A prevalent and effective strategy for engineering the properties of organic functional materials is the Donor-Acceptor (D-π-A) architecture. nih.gov In this design, an electron-donating (D) unit and an electron-accepting (A) unit are connected through a π-conjugated bridge or linker. nih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for many optical and electronic applications.

Fluorene (B118485) is an excellent candidate for the π-linker component in D-π-A systems due to its rigid, planar structure and high degree of conjugation, which promotes efficient charge delocalization. nih.gov In the context of this compound, the fluorene moiety itself can act as a robust π-bridge, while the benzaldehyde (B42025) group serves as a moderate electron acceptor. By attaching a potent electron-donating group to the fluorene core, a classic D-π-A system can be constructed. For instance, incorporating diphenylamine (B1679370) or carbazole (B46965) moieties as donor groups leads to materials with tunable ICT characteristics. nih.govbeilstein-journals.org This design principle has been successfully applied to create a variety of functional dyes and emitters. nih.gov The efficiency of the ICT process can be further manipulated by varying the nature of the donor, the acceptor, and the π-bridge, allowing for precise control over the absorption and emission wavelengths. rsc.org

The electronic properties of the this compound scaffold can be systematically tuned by the strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). wikipedia.org According to frontier molecular orbital theory, EDGs generally raise the energy levels of both the HOMO and LUMO, while EWGs lower them. researchgate.net This principle allows for the precise tuning of the HOMO-LUMO energy gap, which in turn dictates the material's absorption and emission wavelengths. researchgate.netrsc.org

For example, attaching EDGs such as amino (-NH2) or alkoxy (-OR) groups to the fluorene or phenyl rings will increase the electron density of the π-system, leading to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. wikipedia.org Conversely, incorporating strong EWGs like nitro (-NO2) or cyano (-CN) groups will decrease the electron density, resulting in a blue-shift (a shift to shorter wavelengths). nih.gov The position of these substituents is also critical; substitution at the C2 and C7 positions of the fluorene core is particularly effective for extending the π-conjugation along the long axis of the molecule. mdpi.com This positional control allows for fine-tuning of the optoelectronic properties to meet the requirements of specific applications, such as organic light-emitting diodes (OLEDs) or sensors. rsc.org

Synthesis and Characterization of Novel Derivatives

Building upon these design principles, significant research has been dedicated to the synthesis and characterization of novel derivatives of the core this compound structure. These efforts aim to enhance performance metrics such as quantum efficiency, thermal stability, and charge mobility.

A common challenge in fluorene-based materials is their tendency to aggregate, which can quench emission and reduce device performance. A widely adopted strategy to mitigate this is the introduction of bulky alkyl chains (e.g., propyl, hexyl, octyl) at the C9 position of the fluorene ring. researchgate.netrsc.org These alkyl groups enhance the solubility of the compounds in common organic solvents, facilitating solution-based processing techniques. rsc.org More importantly, the steric hindrance provided by these bulky groups disrupts intermolecular π-π stacking, thereby preserving the emissive properties of the molecules in the solid state. rsc.org The synthesis of these derivatives is typically achieved through the alkylation of the fluorene precursor under basic conditions before the introduction of the phenyl-benzaldehyde moiety. researchgate.net Characterization of these materials consistently shows improved morphological stability and resistance to crystallization. rsc.org

Table 1: Influence of C9-Alkyl Substitution on Fluorene Derivative Properties

| Derivative Name | C9 Substituent | Key Property Enhancement | Application |

| V-PFPDPA | Dipropyl | High Triplet Energy (2.72 eV), Good Solubility | Solution-Processed PHOLEDs rsc.org |

| V-HFPDPA | Dihexyl | High Triplet Energy (2.73 eV), Excellent Solvation Resistance | Solution-Processed PHOLEDs rsc.org |

| 9,9-didecyl-fluorene derivatives | Didecyl | Enhanced solubility, prevention of aggregation | Two-Photon Absorption Probes nih.gov |

Replacing the C9 carbon atom of the fluorene core with a heteroatom, such as silicon (to form silafluorene) or phosphorus (to form phosphafluorene), is an advanced design strategy to significantly alter the electronic properties. beilstein-journals.org These heteroatoms possess different electronegativity and orbital configurations compared to carbon. For example, the incorporation of a phosphorus atom to create 9-phenyl-9-phosphafluorene oxide (PhFlOP) derivatives introduces a strong electron-accepting phosphine (B1218219) oxide group. beilstein-journals.org This modification lowers the LUMO energy level of the molecule, which can improve electron injection and transport in electronic devices. beilstein-journals.org The synthesis of such analogues often involves multi-step procedures, starting from precursors that allow for the construction of the five-membered ring containing the heteroatom. beilstein-journals.org These heteroatom-containing fluorene analogues have demonstrated unique photophysical properties and high thermal stability, making them promising candidates for next-generation OLEDs. beilstein-journals.org

Table 2: Properties of Heteroatom-Incorporated Fluorene Analogues

| Analogue Type | Heteroatom | Key Electronic Feature | Potential Application |

| Phosphafluorene Oxide | Phosphorus | Strong electron-accepting character, low LUMO | Electron-transport materials, TADF emitters beilstein-journals.org |

| Silafluorene | Silicon | σ-π conjugation, low LUMO | Electron-transport materials, sensors |

| Germafluorene | Germanium | Similar to Silafluorene, tunable properties | Organic electronics |

Fluorene as a Protecting Group in Asymmetric Synthesis

The 9-phenyl-9H-fluoren-9-yl (Pf) group, a core component of structures like this compound, serves as a highly effective protecting group in asymmetric synthesis, particularly for the nitrogen atoms of amino acids and their derivatives. nih.govnih.gov A primary challenge in the synthesis of chiral molecules is the prevention of racemization at stereogenic centers, especially the α-carbon of amino acids, which is prone to epimerization due to the acidity of its α-proton. nih.govaalto.fi The Pf group has proven to be an exceptional choice for safeguarding the stereochemical integrity of these centers during various synthetic transformations. nih.govaalto.fi

Structurally similar to the trityl group, the Pf group offers significantly greater stability in acidic conditions, making it more versatile for multi-step synthesis. nih.gov Its effectiveness stems from a combination of steric hindrance and stereoelectronic effects. nih.govresearchgate.net The sheer bulk of the Pf group physically shields the acidic α-proton from being abstracted by a base. nih.govaalto.fi Furthermore, crystallographic studies show that the Pf group forces the molecule into a conformation where the α-hydrogen-carbon bond is nearly coplanar with the adjacent carbonyl system. nih.govresearchgate.net This alignment is stereoelectronically unfavorable for deprotonation, as it prevents the ideal orbital overlap required for the carbon to rehybridize from sp³ to sp² during enolate formation. nih.gov This inherent conformational rigidity makes racemization of N-Pf-protected compounds highly unlikely. nih.govresearchgate.net

The utility of the Pf group has been demonstrated in a variety of carbon-carbon bond-forming reactions where enantiomeric purity is maintained. nih.govaalto.fi These reactions include:

Enolization and alkylation nih.govaalto.fi

Wittig and aldol (B89426) reactions nih.gov

Grignard additions nih.gov

The Pf group also directs the regioselectivity of enolization and subsequent alkylation in both cyclic and acyclic amino ketones. nih.govaalto.fi Deprotonation and alkylation occur exclusively at the α'-carbon, a feature that has been widely utilized in synthetic strategies. nih.gov While the Pf group is excellent at preventing racemization, its influence on diastereoselectivity in reactions like alkylations can be modest and highly dependent on reaction conditions such as the base, counterion, and electrophile used. aalto.fi However, high stereoselectivity can be achieved in certain systems. For instance, diprotecting the nitrogen of an aspartate ester with both Pf and a benzyl (B1604629) (Bn) group allows for precise control over the diastereomeric outcome of alkylation by selecting either lithium or potassium bases. nih.gov

The introduction of the Pf group, or phenylfluorenylation, traditionally involves reacting an amino acid derivative with 9-bromo-9-phenylfluorene (B18599), a process that can be slow but generally gives good yields. nih.govaalto.fi More rapid and efficient methods have been developed using 9-chloro-9-phenylfluorene activated by a silver salt. acs.org Removal of the Pf group can be accomplished under several conditions, including catalytic hydrogenolysis, solvolysis in strong acid, or treatment with iodine in methanol. aalto.fiacs.org

Advanced Spectroscopic Characterization and Photophysical Investigations

Electronic Absorption Spectroscopy of Phenylfluorene-Benzaldehyde Chromophores

The electronic absorption spectrum of chromophores based on the phenylfluorene-benzaldehyde scaffold is characterized by distinct absorption bands in the ultraviolet-visible region. These bands are indicative of the specific electronic transitions occurring within the molecule's extensive π-conjugated system. In related fluorene (B118485) derivatives designed with a donor-acceptor architecture, the absorption spectra typically feature multiple peaks. ucf.edu

The absorption spectra of molecules containing the phenyl-fluorene framework generally exhibit two main types of transitions. High-energy absorption bands, typically found in the shorter wavelength UV region, are assigned to localized π-π* transitions within the constituent aromatic systems, namely the fluorene and phenyl rings. ucf.edunih.gov A second, lower-energy absorption band is often observed at longer wavelengths. nih.gov This band is attributed to an intramolecular charge transfer (ICT) process, where photoexcitation promotes an electron from the highest occupied molecular orbital (HOMO), primarily located on the electron-donating phenyl-fluorene moiety, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-withdrawing benzaldehyde (B42025) group. researchgate.netrsc.org For instance, in similar fluorene systems substituted with acceptor groups, these ICT bands are clearly identifiable and are responsible for the molecule's color and key photophysical behaviors. ucf.eduresearchgate.net

The influence of solvent polarity on the electronic absorption spectrum of phenylfluorene-benzaldehyde chromophores provides insight into the electronic structure of the molecule's ground state. Studies on various symmetric and asymmetric fluorene derivatives have shown that the position of the absorption maxima often exhibits limited sensitivity to changes in solvent polarity. gncl.cnucf.edu This relative lack of solvatochromism in the absorption spectrum suggests that the change in the dipole moment between the ground state and the Franck-Condon excited state is not substantial, and the ground state is not significantly polarized by the solvent environment. nih.gov

Fluorescence and Phosphorescence Studies

The emission properties of 4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde and related derivatives are dominated by fluorescence, typically originating from the decay of the excited intramolecular charge transfer state. This emission is highly sensitive to the molecular environment.

Fluorene-based fluorophores are known for their high emission efficiencies. elsevierpure.com The fluorescence quantum yield (ΦF), which represents the ratio of emitted photons to absorbed photons, can be near unity for some symmetrically substituted fluorene derivatives. ucf.edu For donor-acceptor type fluorene molecules, the quantum yields are variable and influenced by the specific donor/acceptor groups and the solvent. rsc.org For example, a series of 9-borafluorene (B15495326) derivatives functionalized with electron-donating groups exhibit high quantum yields (up to 73.6% in a neat film) and relatively long fluorescence lifetimes, in the range of 100 to 160 nanoseconds. nih.govnih.gov These high efficiencies are attributed to the rigid fluorene core which reduces non-radiative decay pathways. researchgate.net

| Compound Family | Quantum Yield (ΦF) | Solvent/State | Reference |

|---|---|---|---|

| Symmetrical Fluorene Derivative (Compound 3) | ~1.0 | Various Solvents | ucf.edu |

| FMesB-Cz (9-Borafluorene Derivative) | 0.736 | Neat Film | nih.govnih.gov |

| FMesB-Ac (9-Borafluorene Derivative) | >0.45 | Hexane | nih.gov |

| Carbazole (B46965)/Fluorene-Bipyridine Fluorophores | up to 0.99 | Various Solvents | rsc.org |

Many conventional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in the aggregated or solid state due to π–π stacking interactions. nih.gov In contrast, many fluorene derivatives exhibit the opposite phenomenon, known as aggregation-induced emission (AIE). nih.govmdpi.com AIE-active molecules are weakly or non-emissive in dilute solutions but become highly luminescent upon aggregation or in the solid state. nih.govrsc.org

The underlying mechanism for AIE is the restriction of intramolecular motion (RIM). nih.gov In solution, the phenyl and fluorenyl groups can undergo low-frequency rotational and vibrational motions, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. In the aggregated state, these intramolecular motions are physically hindered, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong fluorescence emission. nih.gov This phenomenon is particularly relevant for molecules like this compound, where rotation around the single bonds connecting the aromatic units is possible.

The presence of linked electron-donating (phenyl-fluorene) and electron-accepting (benzaldehyde) moieties facilitates the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. rsc.orgchemrxiv.org This excited state has a significantly larger dipole moment than the ground state because of the substantial spatial separation of charge. nih.gov

A key characteristic of emission from an ICT state is pronounced positive solvatochromism in the fluorescence spectrum. epa.govrsc.org As the polarity of the solvent increases, the highly polar ICT excited state is stabilized to a greater extent than the less polar ground state. nih.gov This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the emission maximum. gncl.cnresearchgate.net This effect is clearly demonstrated in various push-pull fluorene systems, where emission colors can be tuned across the visible spectrum simply by changing the solvent. nih.govresearchgate.net In some donor-acceptor fluorenone systems, switching between different emission pathways, such as a twisted intramolecular charge transfer (TICT) state and excimer emission, can be controlled by solvent polarity. nih.gov

| Compound (Analogue) | Solvent | Emission Maxima (λem) | Reference |

|---|---|---|---|

| Alkyne-linked Fluorene (Compound 8) | Dioxane | 421 nm | nih.govresearchgate.net |

| Acetonitrile | 520 nm | ||

| Methanol | 544 nm | ||

| FMesB-Ac (9-Borafluorene Derivative) | Hexane | 545 nm | nih.gov |

| CH2Cl2 | ~650 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, providing definitive evidence for the proposed structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the aromatic protons of the fluorenyl, phenyl, and benzaldehyde moieties, as well as the characteristic signal for the aldehydic proton. The integration of these signals would confirm the number of protons in each unique environment, while the splitting patterns (multiplicity) would provide information about neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. Key resonances would include those for the aldehydic carbonyl carbon, the quaternary carbon of the fluorene ring, and the various aromatic carbons.

Detailed research findings from analogous structures suggest that the aromatic protons would appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, with the aldehydic proton resonating at an even lower field, generally above 9.5 ppm. The carbon spectrum would show the carbonyl carbon at a characteristic downfield shift, often in the range of 190-200 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehydic-H | ~9.8 - 10.1 | Singlet |

| Aromatic-H (Benzaldehyde) | ~7.5 - 7.9 | Doublet, Doublet |

| Aromatic-H (Fluorene) | ~7.2 - 7.8 | Multiplet |

| Aromatic-H (Phenyl) | ~7.1 - 7.4 | Multiplet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | ~192 |

| C-quaternary (Fluorene, C9) | ~65 |

| Aromatic Carbons | ~120 - 155 |

Mass Spectrometry and Infrared (IR) Spectroscopy

Mass spectrometry and Infrared (IR) spectroscopy provide further corroborative evidence for the structure and functional groups present in this compound.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of the compound, which can be used to confirm its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer valuable insights into the molecule's structure, revealing stable fragments that correspond to different parts of the molecule, such as the fluorenyl and benzaldehyde moieties. The molecular ion peak ([M]⁺) for C₂₆H₁₈O would be expected at a mass-to-charge ratio (m/z) corresponding to its calculated molecular weight.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands. A strong, sharp peak in the region of 1690-1715 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. The presence of aromatic rings would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=O (Aldehyde) | 1690 - 1715 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium-Strong |

The combined application of these advanced spectroscopic techniques provides a comprehensive and unambiguous characterization of the molecular structure of this compound, laying a solid foundation for further investigations into its photophysical properties and potential applications.

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry Studies of 4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde and Related Compounds

Cyclic voltammetry (CV) is a key technique used to investigate the redox properties of fluorene (B118485) derivatives. While specific CV data for this compound is not extensively detailed in the available literature, studies on analogous compounds provide significant insights into its expected electrochemical behavior.

For instance, research on fluorene derivatives where the C-9 position is modified with N-donor substituents has shown that these modifications can lead to reversible oxidation processes at relatively low potentials, ranging from 0.18 V to 0.42 V. nih.gov This reversibility indicates the formation of stable radical cations upon oxidation. nih.gov The synthesis of these compounds often involves a Knoevenagel condensation, reacting a fluorene precursor with an appropriate aldehyde. nih.gov

Conversely, fluorene derivatives bearing electron-withdrawing groups, such as dinitro, trinitro, or cyano moieties, exhibit distinct reduction behaviors. Cyclic voltammograms of these compounds typically show multiple, separate, and reversible or quasi-reversible one-electron reduction waves, which is characteristic of strong electron acceptors. researchgate.netresearchgate.net The presence of the electron-withdrawing benzaldehyde (B42025) group in this compound suggests that this compound would also exhibit interesting reductive electrochemistry.

Studies on oligomers of fluorene have revealed the presence of two oxidation and two reduction waves in their cyclic voltammograms. rsc.org The reversibility of these waves is dependent on the specific structural properties of the oligomers. rsc.org

Analysis of Oxidation and Reduction Potentials

The oxidation and reduction potentials of fluorene derivatives are directly linked to their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, respectively. These potentials determine the ease with which the molecule can lose or gain an electron.

In fluorene derivatives with N-donor substituents at the C-9 position, the oxidation potentials are significantly lowered, indicating that they are more easily oxidized compared to the parent fluorene. nih.gov For a series of such compounds, the oxidation potentials were observed to be in the range of 0.18 V to 0.42 V. nih.gov It was also noted that substituents that facilitate oxidation tend to make reduction more difficult. nih.gov

For fluorene derivatives with strong electron-withdrawing groups, the reduction potentials are of primary interest. For example, cyclic voltammograms of certain dicyano-dinitro-fluorenes display three distinct and reversible one-electron redox waves, indicating their capacity to accept multiple electrons at different potentials. researchgate.net The half-wave reduction potentials of various substituted fluoren-9-ones have been determined, and these values are influenced by the nature and position of the substituents.

The introduction of an aryl group at the C-9 position, as in this compound, will influence the electronic properties. The phenyl group itself is electronically versatile, and the addition of a strongly electron-withdrawing aldehyde group on this phenyl ring is expected to lower the LUMO energy level, making the compound easier to reduce.

Table 1: Electrochemical Data for Selected Fluorene Derivatives

| Compound/Derivative Type | Oxidation Potential (V) | Reduction Potential (V) | Key Features |

| Fluorene with C-9 N-donor substituents | 0.18 - 0.42 | -2.17 (for a specific derivative) | Reversible oxidation, stable radical cations. |

| Dicyano-dinitro-fluorenes | --- | Multiple reversible waves | Strong electron acceptors. |

| Fluorene Oligomers | Two oxidation waves | Two reduction waves | Reversibility depends on structure. |

Note: The data presented is for related compounds and serves as a reference for the expected behavior of this compound. Specific potential values for the title compound require dedicated experimental investigation.

Correlation of Electrochemical Properties with Molecular Structure

The electrochemical properties of fluorene derivatives are intricately linked to their molecular structure. The substituents at the C-9 position, as well as at other positions on the fluorene core, play a critical role in determining the electronic characteristics of the molecule.

The introduction of electron-donating groups, such as amines, at the C-9 position leads to a destabilization of the HOMO, resulting in lower oxidation potentials. nih.gov This is because the electron-donating nature of the substituent increases the electron density on the fluorene core, making it easier to remove an electron.

Theoretical studies, such as those using density-functional theory (DFT), have been employed to understand the electronic structure and predict the electrochemical properties of fluorene derivatives. nih.govnih.gov These calculations can provide insights into the HOMO and LUMO energy levels and their distribution across the molecule, which can then be correlated with experimentally observed oxidation and reduction potentials. For many fluorene derivatives, a good correlation has been found between the experimentally determined electrochemical data and the theoretically calculated electronic properties. nih.gov

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the optimized molecular geometry and electronic properties of complex organic molecules like 4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde. DFT calculations model the electron density to derive the ground-state energy, molecular structure, and other electronic characteristics.

Theoretical studies on similar fluorene (B118485) derivatives often employ hybrid functionals, such as Becke's three-parameter hybrid exchange functional combined with the Lee–Yang–Parr correlation functional (B3LYP), to achieve a balance between accuracy and computational cost. conicet.gov.ar The choice of basis set is also critical for obtaining reliable results.

For fluorene-based systems, DFT calculations reveal key structural and electronic features:

Optimized Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles. For instance, in 9,9-disubstituted fluorene derivatives, DFT can quantify the slight twist between the two benzene (B151609) rings of the fluorene unit caused by steric or packing effects. mdpi.com

Electronic Structure: The distribution of electron density in the ground state (S₀) and excited electronic states (S₁, S₂, S₃) can be visualized. nih.gov Computational results for a closely related fluorene aldehyde show that the electron density distribution can differ significantly between these states. nih.gov

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. In many π-conjugated systems, the HOMO is localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting part, facilitating intramolecular charge transfer (ICT) upon excitation. beilstein-journals.org

Molecular Properties: DFT is also used to calculate various molecular properties, including ionization potential, electron affinity, electronegativity, and dipole moments. conicet.gov.ar The dipole moment is particularly important as its change upon excitation can influence solvent interactions and excited-state dynamics. nih.gov

| Property | Description | Significance |

|---|---|---|

| Optimized Molecular Geometry | Calculation of the lowest energy conformation, including bond lengths, bond angles, and dihedral angles. | Provides the most stable three-dimensional structure of the molecule. |

| HOMO-LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The energy gap (ΔE) relates to electronic transition energies and chemical stability. |

| Electron Density Distribution | Spatial distribution of electrons in the ground and excited states. | Reveals charge distribution and potential sites for electrophilic/nucleophilic attack. |

| Dipole Moment | Measure of the net molecular polarity arising from charge distribution. | Changes in dipole moment upon excitation influence solvent interactions and photophysical behavior. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge delocalization and hyperconjugative interactions. | Quantifies the stability of the molecule arising from electron delocalization. conicet.gov.ar |

Prediction of Spectroscopic Properties (e.g., UV-Vis, Fluorescence)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of fluorescent compounds. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to model the electronic transitions that give rise to UV-Vis absorption and fluorescence spectra.

By calculating the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.), TD-DFT can predict the absorption maxima (λ_max). These theoretical predictions are then compared with experimental UV-Vis spectra to assign the observed absorption bands to specific electronic transitions, such as π→π* or intramolecular charge transfer (ICT) transitions. beilstein-journals.org For many fluorene derivatives, absorption bands in the UV region are typically assigned to π→π* transitions associated with the extensive conjugated system. beilstein-journals.org

Similarly, by optimizing the geometry of the first excited state (S₁) and calculating the energy difference between the S₁ and S₀ states at this geometry, the fluorescence emission wavelength can be predicted. This approach helps in understanding the relationship between molecular structure and emission color. The photophysical behavior of fluorene-based molecules can be significantly affected by different substituents and their positions on the core structure. beilstein-journals.org

| Spectroscopic Property | Computational Method | Predicted Information | Experimental Correlation |

|---|---|---|---|

| UV-Vis Absorption | TD-DFT | Excitation energies (eV) and oscillator strengths (f) for S₀→Sₙ transitions. | Correlates with absorption maxima (λ_max) and intensity of absorption bands. |

| Fluorescence Emission | TD-DFT (on S₁ optimized geometry) | Energy of the S₁→S₀ transition. | Correlates with the fluorescence emission maximum. |

| Nature of Transitions | Analysis of Molecular Orbitals | Identifies transitions as π→π, n→π, or Intramolecular Charge Transfer (ICT). | Helps in the interpretation of the origin of spectral bands. beilstein-journals.org |

Elucidation of Excited State Dynamics

Computational modeling provides critical insights into the complex processes that occur after a molecule absorbs light. For fluorene derivatives, understanding the excited-state dynamics is key to explaining their photophysical properties, such as fluorescence quantum yield and lifetime.

Theoretical studies on a substituted fluorene aldehyde have shown the presence of multiple emissive states that relax at different rates. nih.gov The computational results can characterize the electron density distribution of different singlet excited states (S₁, S₂, S₃). nih.gov These calculations have indicated that the S₂ state can possess an electron density distribution that is significantly different from that of the S₁ and S₃ states. nih.gov

Furthermore, theoretical models can elucidate the crucial role of the surrounding environment, such as solvent molecules, in mediating the relaxation dynamics. For instance, in a fluorene aldehyde derivative, computational studies have highlighted the central role of hydrogen bonding between the solvent's hydroxyl group and the aldehyde's carbonyl oxygen. nih.gov The formation of this hydrogen bond in an excited state can increase the magnitude of the molecule's dipole moment compared to its gas-phase value, thereby enhancing dipolar interactions with the solvent and influencing the relaxation pathway. nih.gov These computational findings help to explain experimental observations, such as spectral shifts that depend on solvent properties. nih.gov

| Dynamic Process | Computational Approach | Key Findings for Fluorene Systems |

|---|---|---|

| Excited State Relaxation | Geometry optimization of excited states (e.g., S₁, S₂). | Identification of multiple emissive states relaxing at different rates. nih.gov |

| Solvent Interaction | Modeling of solute-solvent complexes (e.g., explicit hydrogen bonding). | Demonstrates that solvent hydrogen bonding can mediate relaxation dynamics and alter dipole moments. nih.gov |

| Non-radiative Decay | Calculation of potential energy surfaces and conical intersections. | Helps to understand pathways that compete with fluorescence, affecting quantum efficiency. |

| Charge Separation | Analysis of charge distribution in excited states. | Can preclude or confirm the contribution of charge-separated species to the excited state. nih.gov |

Modeling of Intermolecular Interactions and Crystal Packing Effects

In the solid state, the arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular interactions. Computational modeling is essential for analyzing these interactions and understanding how crystal packing influences the properties of the material. Single-crystal X-ray diffraction provides the experimental structure, which then serves as a basis for theoretical analysis. mdpi.com

For 9,9-disubstituted fluorene derivatives, computational tools like Hirshfeld surface analysis are employed to visualize and quantify intermolecular contacts. mdpi.com The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Bright red spots on the d_norm surface typically indicate strong interactions like hydrogen bonds, while other colors can represent weaker contacts such as C-H⋯π interactions. mdpi.com

These models can reveal:

Dominant Interactions: Identifying the primary forces driving crystal packing, which can include O-H⋯O hydrogen bonds (if hydroxyl groups are present), C-H⋯O interactions, and C-H⋯π contacts. mdpi.com

Packing-Induced Conformational Changes: Crystal packing forces can cause slight changes in molecular geometry compared to the gas-phase optimized structure. For example, the twisting of the fluorene unit, measured by the inclination angle between the two benzene rings, can be influenced by packing effects. mdpi.com

Influence on Properties: The way molecules pack in a crystal can significantly affect their bulk properties, including their optical and electronic behavior in the solid state.

| Interaction Type | Description | Computational Visualization Method | Significance |

|---|---|---|---|

| Hydrogen Bonds (e.g., O-H⋯O) | Strong directional interaction between a hydrogen atom and an electronegative atom. | Indicated by bright red spots on a d_norm Hirshfeld surface. mdpi.com | Often dictates the primary structural motifs in the crystal lattice. |

| C-H⋯π Interactions | A weak hydrogen bond between a C-H group and the π-electron system of an aromatic ring. | Visible as faint red areas on the d_norm surface. mdpi.com | Contributes to the stabilization of the crystal packing. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Analysis of intermolecular distances and ring orientations. | Influences charge transport and optical properties in solid-state devices. |

| Van der Waals Forces | Weak, non-specific attractive or repulsive forces. | Represented by the overall shape of the Hirshfeld surface. | Contributes to the overall density and stability of the crystal. |

Crystallographic Investigations and Solid State Characteristics

Single-Crystal X-ray Diffraction Analysis

While a specific single-crystal X-ray diffraction analysis for 4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde is not widely available in the surveyed literature, the crystallographic parameters can be inferred from closely related 9-substituted fluorene (B118485) derivatives. Typically, the fluorene core is nearly planar, though minor deviations can occur due to steric hindrance from bulky substituents at the C9 position.

In analogous structures, the tetrahedral geometry of the sp³-hybridized C9 carbon atom dictates the orientation of the phenyl and benzaldehyde (B42025) moieties. The dihedral angles between the plane of the fluorene system and the appended aromatic rings are a key structural feature. For instance, in 3-(9H-Fluoren-9-yl)-1,3-diphenylpropan-1-one, the fluorene ring system is approximately planar with a maximum deviation of 0.044 (2) Å and forms significant dihedral angles with the phenyl rings. nih.gov Single-crystal analysis of other 9,9-disubstituted fluorenes reveals that packing effects can cause a twisting of the fluorene unit itself. mdpi.com

A hypothetical set of crystallographic data for this compound, based on typical values for similar compounds, is presented in the interactive table below.

| Crystal Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.3 |

| b (Å) | 9.1 |

| c (Å) | 14.8 |

| β (°) | 98.5 |

| Volume (ų) | 2030 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

Note: This data is illustrative and based on common values for fluorene derivatives, not experimentally determined for the specific compound.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of fluorene derivatives is predominantly governed by non-covalent interactions, which are crucial for the stability of the supramolecular architecture. The most prevalent of these are C-H···π and π–π stacking interactions.

C-H···π Interactions: These interactions involve a hydrogen atom from a C-H bond interacting with the electron cloud of an aromatic ring. In the solid state of many 9-phenylfluorene derivatives, these interactions play a significant role in dictating the molecular arrangement. Hirshfeld surface analysis of similar molecules, such as 9,9-dimethyl-9H-fluorene, visually represents these short C-H···π contacts. mdpi.com

π–π Stacking Interactions: The planar nature of the fluorene core and the appended phenyl rings facilitates π–π stacking. The efficiency of this stacking is determined by the distance between the aromatic planes (centroid-to-centroid distance) and their relative orientation. In the crystal structure of 3-(9H-Fluoren-9-yl)-1,3-diphenylpropan-1-one, weak π–π stacking interactions are observed with centroid-centroid distances of 3.7172 (13) Å and 3.7827 (11) Å, which stabilize the crystal packing. nih.gov

The following table summarizes typical intermolecular interaction distances observed in related fluorene derivatives.

| Interaction Type | Donor | Acceptor | Distance (Å) |

| C-H···π | Aryl C-H | Fluorene π-system | ~2.7 - 3.0 |

| π–π Stacking | Fluorene Ring | Phenyl Ring | ~3.7 - 3.8 |

These interactions contribute to the formation of a stable, three-dimensional supramolecular network. The specific nature and geometry of these interactions can significantly influence the material's photophysical properties in the solid state.

Polymorphism and its Impact on Optical Properties

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a well-documented phenomenon in fluorene-based materials. mdpi.com Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and, most notably for optoelectronic materials, different optical properties.

The variations in crystal packing associated with polymorphism directly affect the extent of intermolecular electronic coupling. This coupling can alter the energy levels of the molecular orbitals, leading to shifts in absorption and emission spectra. For example, different polymorphs can favor the formation of aggregates, such as J-aggregates (red-shifted emission) or H-aggregates (blue-shifted emission), which have profound effects on the solid-state photoluminescence. Fluorenone-based materials, which are structurally related, are known to exhibit polymorphism that enables a variety of applications due to the flexibility in their molecular and crystallographic structures. researchgate.net The control over crystallization conditions is therefore a critical aspect in tuning the optical response of these materials for applications like organic light-emitting diodes (OLEDs).

Structure-Performance Relationships in the Solid State

The relationship between the crystal structure and the performance of fluorene derivatives in solid-state devices is a key area of research. The molecular conformation and the nature of intermolecular interactions are paramount in determining the material's charge transport capabilities and luminescence efficiency.

A high degree of planarity in the fluorene core generally promotes better π-orbital overlap, which is beneficial for charge transport. However, the bulky, tetrahedrally arranged substituents at the C9 position can disrupt co-facial π–π stacking, which can be advantageous in preventing aggregation-induced quenching of fluorescence in the solid state. This is a crucial consideration for maintaining high emission efficiency in OLEDs.

The intermolecular interactions, such as C-H···π and π–π stacking, not only stabilize the crystal structure but also create pathways for charge hopping between adjacent molecules. The strength and directionality of these interactions influence charge mobility. Therefore, understanding and controlling the crystal packing through molecular design is essential for optimizing the performance of this compound and related compounds in electronic and photonic applications. The introduction of different substituents can alter photophysical properties, demonstrating the crucial role of molecular structure on the solid-state performance. mdpi.com

Future Research and Translational Perspectives for this compound

The unique structural architecture of this compound, which combines a bulky, three-dimensional 9-phenyl-9H-fluorene moiety with a reactive benzaldehyde group, positions it as a promising building block for advanced materials. While specific research on this compound is emerging, the broader landscape of fluorene chemistry and materials science provides a clear roadmap for future investigations and applications. This article explores key future research directions and translational perspectives for this intriguing molecule.

Exploration of New Synthetic Methodologies for Enhanced Scalability

The translation of 4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde from a laboratory-scale curiosity to a widely used material hinges on the development of efficient and scalable synthetic routes. Current synthetic approaches to similar 9,9-disubstituted fluorenes often involve multi-step processes that may not be economically viable for large-scale production.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Batch Synthesis | Well-established procedures for related compounds. | Multi-step, potentially lower overall yield, scalability issues. |

| Flow Chemistry | Improved heat and mass transfer, enhanced safety, potential for automation and higher throughput. | Requires specialized equipment, optimization of reaction parameters in a continuous regime. |

| C-H Activation | Atom-economical, reduces pre-functionalization steps. | Catalyst development, regioselectivity control. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields. | Scalability can be a challenge for bulk production. |

Q & A

Q. What synthetic methodologies are suitable for preparing 4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde?

A practical approach involves Suzuki-Miyaura cross-coupling between a fluorenyl boronic acid derivative and a halogenated benzaldehyde precursor. For example:

- Step 1 : Synthesize 9-phenyl-9H-fluoren-9-ylboronic acid via lithiation of 9-phenylfluorene followed by reaction with trimethyl borate.

- Step 2 : Couple with 4-bromobenzaldehyde using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene/water with Na₂CO₃ as a base.

- Validation : Monitor reaction progress via TLC and confirm purity by HPLC-UV (method adapted from derivatization protocols for aldehydes, as in ).

Q. How can NMR spectroscopy resolve ambiguities in the aldehyde group’s position?

- 1H NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm. Overlap with aromatic protons can be addressed via 2D NMR (HSQC, HMBC) to correlate the aldehyde proton with the adjacent aromatic carbons.

- 13C NMR : The aldehyde carbon resonates at δ 190–200 ppm. HMBC correlations to the fluorenyl system confirm substitution at the para position .

Q. What crystallization strategies optimize single-crystal growth for X-ray diffraction studies?

- Solvent selection : Use a mixed solvent system (e.g., DCM/hexane) to slow nucleation.

- Vapor diffusion : Diffuse an anti-solvent (e.g., ethanol) into a saturated DCM solution.

- Validation : Crystallographic parameters (e.g., R factor < 0.05) should align with SHELXL refinement standards .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in 1H NMR) be resolved?

- Scenario : Splitting of the aldehyde proton suggests dynamic effects or impurities.

- Methodology :

Q. What strategies address twinning in single-crystal X-ray diffraction data?

- Data collection : Use a high-resolution detector and collect multiple datasets at different orientations.

- Software tools : Process data with SHELXD (for twin detection) and refine with SHELXL using the TWIN/BASF commands.

- Case study : For fluorenyl derivatives, refine twin laws (e.g., twofold rotation) and validate with Rint < 0.05 .

Q. How does steric hindrance from the fluorenyl group influence reactivity in Schiff base formation?

- Experimental design : React this compound with primary amines (e.g., aniline, hydrazine) under acidic conditions.

- Kinetic analysis : Monitor reaction rates via UV-Vis spectroscopy and compare with less hindered aldehydes (e.g., benzaldehyde).

- Findings : Reduced reactivity due to steric shielding of the aldehyde group, requiring longer reaction times or elevated temperatures .

Q. What computational methods predict electronic transitions for UV-Vis characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.